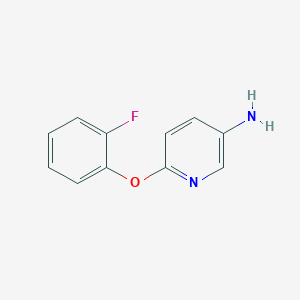

6-(2-Fluorophenoxy)pyridin-3-amine

Description

The exact mass of the compound 6-(2-Fluorophenoxy)pyridin-3-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-(2-Fluorophenoxy)pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-Fluorophenoxy)pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(2-fluorophenoxy)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c12-9-3-1-2-4-10(9)15-11-6-5-8(13)7-14-11/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAFQPQWPYSVBIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=NC=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384177 | |

| Record name | 6-(2-fluorophenoxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243644-24-8 | |

| Record name | 6-(2-fluorophenoxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(2-fluorophenoxy)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-(2-Fluorophenoxy)pyridin-3-amine

Introduction

6-(2-Fluorophenoxy)pyridin-3-amine is a key building block in medicinal chemistry, recognized for its prevalence in a variety of biologically active compounds.[1] Its structural motif is a cornerstone in the development of novel therapeutics, particularly in the synthesis of kinase inhibitors and modulators of nicotinic acetylcholine receptors (nAChRs).[1] This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this versatile compound, tailored for researchers and professionals in drug discovery and development.

This document will delve into the prevalent synthetic strategies, emphasizing the chemical principles that underpin these methodologies. Furthermore, it will outline a systematic approach to the structural and purity analysis of the final product, ensuring the reliability and reproducibility of experimental outcomes.

Strategic Synthesis of 6-(2-Fluorophenoxy)pyridin-3-amine

The construction of the 6-(2-fluorophenoxy)pyridin-3-amine scaffold is primarily achieved through a convergent synthesis, which involves the strategic coupling of two key fragments. The most common and robust approach involves a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the reaction between a suitably activated pyridine ring and a phenoxide nucleophile.

A prevalent pathway commences with 6-chloropyridin-3-amine, a versatile precursor with two reactive sites amenable to diverse transformations.[2] The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, while the amino group at the 3-position can be strategically protected or utilized in subsequent reactions.[2]

Primary Synthetic Pathway: Nucleophilic Aromatic Substitution

This synthesis is typically a two-step process: the formation of a key intermediate followed by a reduction.

Step 1: Synthesis of 6-(2-Fluorophenoxy)-3-nitropyridine

The initial and critical step is the nucleophilic aromatic substitution (SNAr) reaction. This reaction is facilitated by the presence of an electron-withdrawing group (EWG) on the pyridine ring, which activates it towards nucleophilic attack.[3][4] In this synthesis, a nitro group (-NO2) at the 3-position of the pyridine ring serves as a powerful EWG, significantly enhancing the electrophilicity of the carbon atom at the 6-position.

The reaction proceeds by the attack of the 2-fluorophenoxide ion on the electron-deficient C-6 of a 6-halopyridin-3-nitro intermediate (e.g., 6-chloro-3-nitropyridine). The phenoxide is generated in situ by treating 2-fluorophenol with a suitable base.

Causality Behind Experimental Choices:

-

Choice of Leaving Group: While various halogens can be used, chlorine is often preferred due to the commercial availability and reactivity of the starting material, 6-chloro-3-nitropyridine. The rate of SNAr reactions on aryl halides often follows the order F > Cl > Br > I, as the rate-determining step is the initial nucleophilic attack, which is favored by the more electronegative halogens that increase the electrophilicity of the carbon atom.[5]

-

Role of the Nitro Group: The nitro group at the para-position relative to the leaving group is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[4] This stabilization significantly lowers the activation energy of the reaction.

-

Base Selection: A non-nucleophilic base such as potassium carbonate or sodium hydride is used to deprotonate the 2-fluorophenol, generating the nucleophilic phenoxide without competing in the substitution reaction.

Step 2: Reduction of the Nitro Group

The final step is the reduction of the nitro group of 6-(2-fluorophenoxy)-3-nitropyridine to the corresponding primary amine. This transformation is a common and well-established reaction in organic synthesis.[6][7]

Causality Behind Experimental Choices:

-

Reducing Agents: A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using H2 gas with a metal catalyst (e.g., Pd/C, PtO2) is a clean and efficient method.[7] Alternatively, metal-based reductions in acidic media, such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid, are also effective and often preferred for their cost-effectiveness and scalability.[7][8] The choice of reducing agent can depend on the presence of other functional groups in the molecule that might be sensitive to certain reduction conditions.

Visualizing the Synthesis Workflow

Caption: Primary synthetic route to 6-(2-Fluorophenoxy)pyridin-3-amine.

Detailed Experimental Protocol

Step 1: Synthesis of 6-(2-Fluorophenoxy)-3-nitropyridine

-

To a stirred solution of 2-fluorophenol (1.2 equivalents) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base like potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the phenoxide.

-

Add 6-chloro-3-nitropyridine (1.0 equivalent) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the product with a suitable organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 6-(2-Fluorophenoxy)pyridin-3-amine

-

Dissolve the purified 6-(2-fluorophenoxy)-3-nitropyridine (1.0 equivalent) in a solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain 6-(2-fluorophenoxy)pyridin-3-amine. The product may be further purified by recrystallization if necessary.

Comprehensive Characterization

Thorough characterization is imperative to confirm the identity, purity, and structure of the synthesized 6-(2-fluorophenoxy)pyridin-3-amine. A combination of spectroscopic and chromatographic techniques should be employed.

Analytical Techniques and Expected Data

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and purity assessment. | Aromatic protons will appear as distinct multiplets in the range of δ 6.5-8.0 ppm. The amine (-NH₂) protons will typically appear as a broad singlet. The number of protons and their splitting patterns will be consistent with the proposed structure. |

| ¹³C NMR | Confirmation of the carbon skeleton. | The spectrum will show 11 distinct carbon signals corresponding to the aromatic rings and the carbon attached to the fluorine. The chemical shifts will be indicative of the electronic environment of each carbon atom. |

| Mass Spectrometry (MS) | Determination of molecular weight. | The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of C₁₁H₉FN₂O (204.20 g/mol ).[9][10] |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak should be observed, indicating a high degree of purity. The retention time will be characteristic of the compound under the specific chromatographic conditions. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups. | Characteristic absorption bands for N-H stretching of the amine (around 3300-3500 cm⁻¹), C-O-C stretching of the ether linkage (around 1200-1300 cm⁻¹), and C-F stretching (around 1100-1200 cm⁻¹) will be present. |

Visualizing the Characterization Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. US9284258B2 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]

- 7. ncert.nic.in [ncert.nic.in]

- 8. mdpi.com [mdpi.com]

- 9. PubChemLite - 6-(2-fluorophenoxy)pyridin-3-amine (C11H9FN2O) [pubchemlite.lcsb.uni.lu]

- 10. 6-(2-fluorophenoxy)pyridin-3-amine CAS#: 243644-24-8 [chemicalbook.com]

An In-Depth Technical Guide to the Physicochemical Properties of 6-(2-Fluorophenoxy)pyridin-3-amine

Introduction: Contextualizing a Key Building Block

6-(2-Fluorophenoxy)pyridin-3-amine is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and materials science. Its structure, combining a pyridinamine core with a fluorophenoxy moiety, presents a unique profile of electronic and steric properties. Understanding the fundamental physicochemical characteristics of this molecule is not merely an academic exercise; it is a critical prerequisite for its effective application in drug discovery and development. Properties such as lipophilicity, ionization, and solubility govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately dictating its viability as a therapeutic candidate.

This guide provides an in-depth analysis of the core physicochemical properties of 6-(2-Fluorophenoxy)pyridin-3-amine. It moves beyond a simple data sheet to offer insights into the causality behind these properties and presents robust, field-proven protocols for their experimental determination.

Section 1: Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. This includes its structure, formula, and key identifiers that ensure unambiguous communication and data retrieval.

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

-

Preparation: Accurately weigh the compound and dissolve it in a suitable solvent system (e.g., water, or a water/methanol mixture for less soluble compounds) to a known concentration (e.g., 5-10 mM).

-

Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00).

-

Titration Setup: Place the analyte solution in a jacketed beaker to maintain a constant temperature. Insert the calibrated pH electrode and a magnetic stirrer.

-

Titration: Add a standardized strong acid titrant (e.g., 0.1 M HCl) in small, precise increments using an auto-buret.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is the pH value at the point where 50% of the compound has been protonated (the half-equivalence point). This corresponds to the flattest region of the buffer zone on the titration curve before the steep inflection at the equivalence point. [1]

Protocol for LogP Determination via Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for LogP determination, directly measuring the partitioning of a solute between n-octanol and water. [2][3]

Caption: Workflow for LogP determination by the shake-flask method.

Step-by-Step Methodology:

-

Phase Preparation: Pre-saturate the n-octanol with water and the water (typically a buffer at a pH where the compound is neutral) with n-octanol by mixing them and allowing them to separate. This prevents volume changes during the experiment.

-

Analyte Addition: Prepare a dilute solution of the compound in the pre-saturated aqueous buffer.

-

Partitioning: Add a known volume of the analyte solution to a separation funnel along with a known volume of pre-saturated n-octanol.

-

Equilibration: Shake the funnel for a sufficient time (e.g., 30 minutes) to allow the compound to reach partitioning equilibrium.

-

Phase Separation: Allow the funnel to stand until the two phases have clearly and completely separated. Centrifugation can be used to accelerate this process.

-

Quantification: Carefully withdraw a sample from each phase. Determine the concentration of the compound in both the aqueous and n-octanol layers using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. [2][4]LogP is the base-10 logarithm of this value.

Protocol for Thermodynamic Aqueous Solubility Determination

This method measures the equilibrium solubility of a compound, which is the true saturation point and is highly relevant for biopharmaceutical assessment. [5][6]

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the solid compound to a vial containing a buffered aqueous solution of known pH (e.g., phosphate-buffered saline at pH 7.4). The presence of undissolved solid is essential.

-

Equilibration: Seal the vial and agitate it (e.g., on a shaker or rotator) at a constant temperature for an extended period (typically 24 to 48 hours) to ensure that thermodynamic equilibrium is reached between the solid and dissolved states. [6]3. Phase Separation: Separate the undissolved solid from the solution. This is critically important and is usually achieved by high-speed centrifugation followed by careful removal of the supernatant, or by passing the solution through a low-binding filter (e.g., 0.22 µm PVDF).

-

Analysis: Prepare a dilution series of the clear supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS, against a standard calibration curve.

-

Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Conclusion

6-(2-Fluorophenoxy)pyridin-3-amine presents a physicochemical profile—moderate lipophilicity and pH-dependent solubility—that is promising for applications in drug discovery. The predicted parameters position it within a favorable chemical space for developing orally bioavailable agents. However, these computational estimates must be validated through rigorous experimental work. The protocols detailed in this guide provide a clear and authoritative framework for researchers to generate the high-quality, empirical data necessary to fully characterize this compound and unlock its potential in the development of novel therapeutics.

References

-

Avdeef, A. (2001). Physicochemical Profiling (Solubility, Permeability and Charge State). Current Topics in Medicinal Chemistry, 1(4), 277-351. [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

-

ECETOC. (2005). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Technical Report No. 94. Retrieved from [Link]

-

Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shaken-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1-16. [Link]

-

Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques. Advances in Analytical Chemistry and Instrumentation, 4, 117-212. [Link]

-

Koleva, B. B., Kolev, T. M., & Mayer-Figge, H. (2012). Experimental and theoretical study on the structure and vibrational spectra of 3-aminopyridine. Journal of Molecular Structure, 1011, 59-67. [Link]

-

Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. [Link]

-

BYJU'S. (n.d.). How to calculate pKa. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

UT Southwestern. (n.d.). Aqueous Solubility Determination. Retrieved from [Link]

-

Jouyban, A. (2008). Handbook of solubility data for pharmaceuticals. CRC press. [Link]

-

PubChem. (n.d.). 6-(2-fluorophenoxy)pyridin-3-amine. Retrieved from [Link]

-

National Center for Biotechnology Information. (1992). Toxicological Profile for Pyridine. Retrieved from [Link]

-

Reddit. (2016). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive? Retrieved from [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. acdlabs.com [acdlabs.com]

- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. Aqueous Solubility Assay - Enamine [enamine.net]

An In-Depth Technical Guide to the Spectroscopic Analysis of 6-(2-Fluorophenoxy)pyridin-3-amine by Nuclear Magnetic Resonance (NMR)

This guide provides a comprehensive technical overview for the complete NMR spectroscopic characterization of 6-(2-Fluorophenoxy)pyridin-3-amine, a molecule of interest in medicinal chemistry and materials science. We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting the ¹H, ¹³C, and ¹⁹F NMR spectra. Furthermore, this document outlines the strategic use of two-dimensional (2D) NMR techniques, such as HSQC and HMBC, to achieve unambiguous structural elucidation.

Introduction: The Structural Significance of 6-(2-Fluorophenoxy)pyridin-3-amine

The molecule 6-(2-Fluorophenoxy)pyridin-3-amine (C₁₁H₉FN₂O) features a key diaryl ether linkage connecting a fluorinated phenyl ring to an aminopyridine core.[1][2] This combination of a hydrogen-bond donating amine group, a hydrogen-bond accepting pyridine nitrogen, and a metabolically stable fluorophenoxy moiety makes it a valuable scaffold in drug discovery. A thorough understanding of its three-dimensional structure and electronic properties is paramount, for which NMR spectroscopy is the most powerful analytical tool. This guide will walk researchers through the complete process of NMR analysis, from sample preparation to final spectral assignment.

Foundational Principles: A Multi-Nuclear NMR Approach

A complete structural characterization of 6-(2-Fluorophenoxy)pyridin-3-amine necessitates a multi-pronged NMR strategy, leveraging the unique strengths of ¹H, ¹³C, and ¹⁹F nuclei.

-

¹H NMR: Provides information on the number and connectivity of protons in the molecule. Chemical shifts are indicative of the electronic environment, and spin-spin coupling reveals neighboring protons.

-

¹³C NMR: Offers insight into the carbon skeleton. While less sensitive than ¹H NMR, it provides a wider chemical shift range, often allowing for the resolution of all unique carbon atoms.

-

¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F is highly sensitive.[3][4] Its large chemical shift dispersion makes it an excellent probe for subtle changes in the molecular environment.[5][6][7]

-

2D NMR (HSQC & HMBC): These experiments are crucial for assembling the molecular puzzle. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H-¹³C pairs, while HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) ¹H-¹³C connectivities.[8][9][10][11]

Experimental Protocol: Acquiring High-Quality NMR Data

Achieving reliable and reproducible NMR data hinges on meticulous sample preparation and the selection of appropriate experimental parameters.

Sample Preparation

-

Solvent Selection: The choice of solvent can significantly impact chemical shifts due to solute-solvent interactions.[12][13][14] Deuterated chloroform (CDCl₃) is a common starting point for many organic molecules. However, for compounds with amine functionalities, deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it minimizes proton exchange of the -NH₂ group with residual water, leading to sharper amine proton signals.

-

Concentration: A concentration of 5-10 mg of the analyte in 0.6-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR. For less sensitive experiments like ¹³C NMR and 2D NMR, a more concentrated sample (20-30 mg) may be required to achieve a good signal-to-noise ratio in a reasonable timeframe.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. For ¹⁹F NMR, an external or internal reference such as CFCl₃ (0.00 ppm) can be used.[15][16]

NMR Instrument Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. Optimization may be necessary based on the specific instrument and sample.

| Experiment | Parameter | Recommended Value | Rationale |

| ¹H NMR | Spectral Width | 12-16 ppm | To encompass all aromatic and amine proton signals. |

| Relaxation Delay | 1-2 s | Allows for adequate relaxation of protons between scans. | |

| Number of Scans | 8-16 | To achieve a good signal-to-noise ratio. | |

| ¹³C NMR | Spectral Width | 200-220 ppm | To cover the full range of aromatic and aliphatic carbon signals. |

| Relaxation Delay | 2-5 s | Carbon nuclei have longer relaxation times. | |

| Number of Scans | 1024 or more | Due to the low natural abundance and sensitivity of ¹³C. | |

| ¹⁹F NMR | Spectral Width | -200 to 50 ppm | To cover the typical range for organofluorine compounds.[7] |

| Relaxation Delay | 1-2 s | ¹⁹F is a sensitive nucleus. | |

| Number of Scans | 16-32 | Sufficient for good signal quality. | |

| HSQC | ¹J(CH) Coupling | 145 Hz | Optimized for one-bond C-H coupling in aromatic systems. |

| HMBC | ⁿJ(CH) Coupling | 8 Hz | A good compromise to observe 2- and 3-bond correlations. |

Predicted Spectra and Interpretation

While experimental data is the gold standard, a predictive analysis based on established principles of NMR spectroscopy allows for a robust framework for interpretation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the seven aromatic protons and the two amine protons.

| Proton(s) | Predicted Chemical Shift (ppm, in CDCl₃) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Justification |

| H2' | ~8.0 | d | ~2.5 | Deshielded by the adjacent nitrogen and influenced by the amine group. |

| H4' | ~7.2 | dd | ~8.5, 2.5 | Coupled to both H2' and H5'. |

| H5' | ~6.8 | d | ~8.5 | Shielded by the ether oxygen. |

| H3 | ~7.1-7.3 | m | Part of the complex multiplet of the fluorophenoxy ring. | |

| H4 | ~7.1-7.3 | m | Part of the complex multiplet of the fluorophenoxy ring. | |

| H5 | ~7.1-7.3 | m | Part of the complex multiplet of the fluorophenoxy ring. | |

| H6 | ~7.1-7.3 | m | Part of the complex multiplet of the fluorophenoxy ring. | |

| -NH₂ | ~4.5 | br s | Broad signal due to quadrupolar relaxation and potential exchange. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will display 11 distinct signals for the carbon atoms.

| Carbon(s) | Predicted Chemical Shift (ppm, in CDCl₃) | Justification |

| C2 | ~157 (d, J(CF) ≈ 245 Hz) | Directly attached to fluorine, resulting in a large C-F coupling. |

| C6' | ~160 | Attached to two electronegative atoms (N and O). |

| C3' | ~145 | Influenced by the electron-donating amine group.[17] |

| C5' | ~110 | Shielded by the ether oxygen. |

| C4' | ~125 | Aromatic CH. |

| C2' | ~140 | Deshielded by the adjacent nitrogen.[18] |

| C1 | ~148 (d, J(CF) ≈ 12 Hz) | Two bonds away from fluorine, showing a smaller C-F coupling. |

| C3 | ~118 (d, J(CF) ≈ 8 Hz) | Three bonds from fluorine. |

| C4 | ~125 | Aromatic CH. |

| C5 | ~122 | Aromatic CH. |

| C6 | ~128 | Aromatic CH. |

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom.

| Nucleus | Predicted Chemical Shift (ppm vs CFCl₃) | Predicted Multiplicity | Justification |

| F | -130 to -140 | m | The chemical shift is typical for a fluorine on an aromatic ring.[15] It will be a multiplet due to coupling with H3 and H6. |

Structural Elucidation Workflow using 2D NMR

The assignments predicted above can be unequivocally confirmed using a combination of HSQC and HMBC experiments. The logical workflow for this process is illustrated below.

Caption: Workflow for NMR-based structural elucidation of 6-(2-Fluorophenoxy)pyridin-3-amine.

-

Step 1: HSQC Analysis: The HSQC spectrum will show cross-peaks that directly link each proton signal to its attached carbon. For example, the proton at ~8.0 ppm (predicted H2') will show a correlation to the carbon at ~140 ppm (predicted C2'). This allows for the unambiguous assignment of all protonated carbons.

-

Step 2: HMBC Analysis: The HMBC spectrum is key to piecing together the molecular fragments. It reveals correlations between protons and carbons that are two or three bonds apart. Key expected correlations include:

-

A correlation from the H5' proton (~6.8 ppm) to C6' (~160 ppm) and C3' (~145 ppm), confirming the structure of the aminopyridine ring.

-

Correlations from the protons on the fluorophenoxy ring to the carbon attached to the ether oxygen (C6'), which will definitively link the two ring systems.

-

Correlations from protons on the fluorophenoxy ring to the fluorine-bearing carbon (C2), confirming the substitution pattern.

-

Conclusion

The comprehensive NMR analysis of 6-(2-Fluorophenoxy)pyridin-3-amine requires a systematic and multi-nuclear approach. By combining high-resolution 1D ¹H, ¹³C, and ¹⁹F NMR with 2D HSQC and HMBC experiments, researchers can achieve an unequivocal assignment of all proton and carbon signals, leading to a complete and validated chemical structure. The protocols and predictive data presented in this guide serve as a robust framework for scientists and drug development professionals working with this and structurally related molecules.

References

-

Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]

-

Taylor & Francis Online. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

-

Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Retrieved from [Link]

-

J-Stage. Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Retrieved from [Link]

-

Ohio State University. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

-

The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

National Institutes of Health. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

-

Europe PMC. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

-

ResearchGate. An Overview of Fluorine NMR. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

-

Quora. (2024). How to interpret the 19F NMR spectra. Retrieved from [Link]

-

PubChem. 6-(2-fluorophenoxy)pyridin-3-amine (C11H9FN2O). Retrieved from [Link]

-

Columbia University. HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

University of Wisconsin-Madison. 19F NMR Reference Standards. Retrieved from [Link]

-

National Institutes of Health. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Retrieved from [Link]

-

University of Leicester. Fluorine NMR. Retrieved from [Link]

-

Nanalysis. 19Flourine NMR. Retrieved from [Link]

-

YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

-

SpringerLink. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Retrieved from [Link]

-

ScienceDirect. HSQC-heteronuclear single quantum coherence. Retrieved from [Link]

-

PubChem. 6-(3-fluorophenoxy)pyridin-3-amine (C11H9FN2O). Retrieved from [Link]

-

MDPI. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]

-

Royal Society of Chemistry. A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. Retrieved from [Link]

- European Patent Office. Process for the preparation of fluorinated pyridines.

Sources

- 1. PubChemLite - 6-(2-fluorophenoxy)pyridin-3-amine (C11H9FN2O) [pubchemlite.lcsb.uni.lu]

- 2. 6-(2-fluorophenoxy)pyridin-3-amine CAS#: 243644-24-8 [m.chemicalbook.com]

- 3. quora.com [quora.com]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biophysics.org [biophysics.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 12. reddit.com [reddit.com]

- 13. tandfonline.com [tandfonline.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. 19F [nmr.chem.ucsb.edu]

- 16. colorado.edu [colorado.edu]

- 17. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines [mdpi.com]

- 18. Pyridine(110-86-1) 13C NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Structural Elucidation of 6-(2-Fluorophenoxy)pyridin-3-amine

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of 6-(2-Fluorophenoxy)pyridin-3-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the core analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. The guide emphasizes the rationale behind experimental choices, data interpretation, and the integration of these techniques for unambiguous structure confirmation. While experimental data for this specific molecule is not publicly available, this guide will leverage data from analogous structures and predictive models to present a robust analytical framework.

Introduction

6-(2-Fluorophenoxy)pyridin-3-amine (C₁₁H₉FN₂O, Molar Mass: 204.20 g/mol ) is a substituted aminopyridine derivative. The structural complexity arising from the presence of two aromatic rings, a heteroatom-rich pyridine core, and a fluorine substituent necessitates a multi-faceted analytical approach for its unequivocal characterization. The precise determination of its chemical structure is a critical prerequisite for understanding its structure-activity relationship (SAR), mechanism of action, and for ensuring its purity and stability in pharmaceutical formulations.

This guide will delve into the primary analytical techniques employed for the structural elucidation of small organic molecules, providing both theoretical underpinnings and practical considerations tailored to the unique features of 6-(2-Fluorophenoxy)pyridin-3-amine.

Synthesis and Potential Impurities

A plausible synthetic route for 6-(2-Fluorophenoxy)pyridin-3-amine involves a nucleophilic aromatic substitution (SNAr) reaction. A common strategy is the coupling of 2-fluorophenol with a suitable 6-halopyridin-3-amine, such as 6-chloropyridin-3-amine, in the presence of a base.

Figure 1: Plausible synthetic route for 6-(2-Fluorophenoxy)pyridin-3-amine.

Potential Impurities:

-

Starting materials: Unreacted 2-fluorophenol and 6-chloropyridin-3-amine.

-

Isomeric products: Reaction at other positions on the pyridine ring, though less likely due to the directing effects of the existing substituents.

-

Solvent residues: Residual high-boiling solvents like DMF.

Understanding these potential impurities is crucial as they can complicate the interpretation of analytical data. Chromatographic purification (e.g., flash column chromatography) is essential to isolate the target compound with high purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework.[1] For 6-(2-Fluorophenoxy)pyridin-3-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is necessary for a complete assignment.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons and their connectivity.

Expected ¹H NMR Data (Predicted):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.9 - 8.1 | d | 1H | H-2 (Pyridine) |

| ~7.1 - 7.3 | m | 1H | H-4 (Pyridine) |

| ~6.8 - 7.0 | dd | 1H | H-5 (Pyridine) |

| ~7.2 - 7.4 | m | 4H | Phenyl protons |

| ~4.5 - 5.5 | br s | 2H | -NH₂ |

Causality behind Predictions:

-

The protons on the pyridine ring are expected to be in the aromatic region (δ 6.5-8.5 ppm).

-

The proton at the 2-position of the pyridine ring is deshielded due to the adjacent nitrogen atom and will likely appear as a doublet.

-

The protons of the 2-fluorophenoxy group will also be in the aromatic region and will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.

-

The amine protons (-NH₂) will likely appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data (Predicted):

| Chemical Shift (δ, ppm) | Assignment |

| ~155 - 160 | C-6 (Pyridine) |

| ~148 - 152 (d) | C-2' (Phenyl, C-F) |

| ~140 - 145 | C-2 (Pyridine) |

| ~135 - 140 | C-3 (Pyridine) |

| ~125 - 130 | Phenyl carbons |

| ~115 - 120 (d) | Phenyl carbon (ortho to F) |

| ~110 - 115 | C-5 (Pyridine) |

| ~105 - 110 | C-4 (Pyridine) |

Causality behind Predictions:

-

The carbon attached to the fluorine atom (C-2' of the phenyl ring) will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (240-260 Hz).

-

Carbons two and three bonds away from the fluorine will also show smaller couplings (²JCF and ³JCF).

-

The carbons of the pyridine ring will have chemical shifts influenced by the nitrogen atom and the substituents.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides information about the chemical environment of the fluorine atom.[2]

Expected ¹⁹F NMR Data (Predicted):

-

A single resonance is expected for the fluorine atom on the phenyl ring.

-

The chemical shift will be influenced by the electronic environment.

-

The signal will likely be a multiplet due to coupling with the ortho protons on the phenyl ring.

2D NMR Experiments

To definitively assign all proton and carbon signals, 2D NMR experiments are indispensable.

Figure 2: Workflow for NMR-based structural elucidation.

-

COSY (Correlation Spectroscopy): Establishes proton-proton couplings within the same spin system, helping to trace the connectivity of protons on the pyridine and phenyl rings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the 2-fluorophenoxy group to the pyridine ring.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts, especially for the amine protons.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum to assess sample concentration and purity.

-

Acquire ¹³C{¹H} (proton-decoupled), ¹⁹F, COSY, HSQC, and HMBC spectra.

-

Ensure sufficient acquisition time for the ¹³C and 2D experiments to achieve a good signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.[3][4] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Expected Mass Spectrometry Data:

| Ion | Calculated m/z |

| [M+H]⁺ | 205.0771 |

| [M+Na]⁺ | 227.0590 |

| [M-H]⁻ | 203.0626 |

Data sourced from PubChem.[5]

Fragmentation Analysis: Electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry can provide structural information through fragmentation patterns.

Figure 3: Predicted major fragmentation pathways.

Expected Fragmentation Patterns:

-

Cleavage of the ether bond is a likely fragmentation pathway. This could result in the loss of the 2-fluorophenoxy radical or the aminopyridine moiety.

-

The relative stability of the resulting fragments will determine the major peaks in the MS/MS spectrum.

Experimental Protocol: HRMS Analysis

-

Sample Preparation:

-

Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

-

Data Acquisition:

-

Use an electrospray ionization (ESI) source for soft ionization to observe the molecular ion.

-

Acquire data in both positive and negative ion modes.

-

Perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain structural information.

-

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.[6][7][8]

Expected Crystal Structure Features:

-

The molecule is likely to be non-planar, with a twisted conformation around the ether linkage.

-

Intermolecular hydrogen bonding involving the amine group and the pyridine nitrogen is expected to play a significant role in the crystal packing.[3][6]

-

The fluorine atom may also participate in weak hydrogen bonding or other intermolecular interactions.

Figure 4: Conceptual representation of potential intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth:

-

Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents should be screened.

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer.

-

Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.

-

Conclusion

The structural elucidation of 6-(2-Fluorophenoxy)pyridin-3-amine requires a synergistic application of multiple analytical techniques. NMR spectroscopy, including 1D and 2D experiments, is essential for determining the connectivity of the atoms. Mass spectrometry, particularly HRMS, confirms the molecular formula and provides insights into the fragmentation behavior. Finally, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional structure in the solid state. By integrating the data from these complementary techniques, a complete and confident structural assignment can be achieved, which is fundamental for the advancement of this compound in drug discovery and development pipelines.

References

-

Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes. Retrieved from [Link][3]

-

PBdZ37. (n.d.). X-ray crystallography. Small molecules structure determination. Retrieved from [Link][6]

-

Kwan, E. E., & Huang, S. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(15), 2571-2587. [Link]

-

Chemistry LibreTexts. (2021, March 5). 9.12: Mass Spectroscopy. Retrieved from [Link][4]

-

NMR spectroscopy of small molecules in solution. (2025). In Nuclear Magnetic Resonance (Vol. 51). Royal Society of Chemistry. [Link]

-

Fiveable. (n.d.). X–ray Crystallography – Fundamentals. Retrieved from [Link][7]

-

PubChemLite. (n.d.). 6-(2-fluorophenoxy)pyridin-3-amine (C11H9FN2O). Retrieved from [Link][5]

-

Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. [Link][1]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link][8]

-

Chemistry LibreTexts. (2019, July 24). 2.2: Mass Spectrometry. Retrieved from [Link]

-

Khan Academy. (n.d.). Mass spectrometry. Retrieved from [Link]

-

ResearchGate. (2025, August 8). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

-

Save My Exams. (2025, August 22). Mass spectrometry (AQA A Level Chemistry): Revision Note. Retrieved from [Link]

-

YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supporting Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 26). 3.7.2: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Kazimierczuk, K., & Shchukina, A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Nature Communications, 13(1), 1779. [Link]

-

Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-4-(4-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

-

19F NMR Reference Standards. (n.d.). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information 1H NMR, 19F NMR and 13C NMR Spectra of Products. Retrieved from [Link]

Sources

- 1. article.sapub.org [article.sapub.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. PubChemLite - 6-(2-fluorophenoxy)pyridin-3-amine (C11H9FN2O) [pubchemlite.lcsb.uni.lu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

biological activity screening of novel aminopyridine derivatives

An In-depth Technical Guide to the Biological Activity Screening of Novel Aminopyridine Derivatives

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Promise of the Aminopyridine Scaffold

The aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its unique electronic properties, hydrogen bonding capabilities, and ability to engage in various biological interactions have established it as a versatile template for drug design. From the potassium channel blocker 4-aminopyridine (dalfampridine), used to improve walking in patients with multiple sclerosis, to its presence in kinase inhibitors for oncology, the therapeutic landscape of aminopyridine derivatives is vast and continues to expand.

This guide provides a comprehensive, field-proven framework for the . It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of protocols to explain the causality behind experimental choices. We will explore a logical, tiered screening cascade, from initial broad-spectrum assays to more focused mechanistic studies, ensuring that every protocol is part of a self-validating system to generate robust and actionable data.

Part 1: Designing the Screening Cascade

A successful screening campaign does not rely on a single assay but on a strategically designed cascade. This tiered approach, often referred to as a "funnel," efficiently filters large numbers of compounds down to a few promising leads with the desired biological profile. The design of this cascade is paramount and should be tailored to the therapeutic hypothesis for the novel aminopyridine derivatives.

A typical screening cascade can be visualized as a multi-stage process, beginning with broad, high-throughput primary screens and progressing to more complex, lower-throughput secondary and tertiary assays.

Caption: A typical tiered workflow for screening novel compounds.

Part 2: Primary Screening Protocols

The goal of primary screening is to rapidly assess the general biological activity of the entire compound library. These assays should be robust, cost-effective, and amenable to high-throughput formats.

Anticancer Activity: Cell Viability Assays

A common starting point for oncology-focused libraries is a broad-spectrum cell viability screen against a panel of cancer cell lines. The choice of cell lines is critical and should reflect different tumor types (e.g., NCI-60 panel).

Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the aminopyridine derivatives in culture medium. Add the compounds to the wells at a final concentration (e.g., a single high dose of 10 µM for primary screening). Include vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours. The incubation time should be sufficient to observe a cytotoxic effect.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A "hit" is typically defined as a compound that causes >50% inhibition of cell viability.

Trustworthiness Check: The inclusion of a potent, well-characterized positive control like Doxorubicin validates that the assay system is responsive. The vehicle control establishes the baseline for 100% viability.

Antimicrobial Activity: Broth Microdilution Method

For screening against bacterial or fungal pathogens, the broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC).

Protocol: Determining MIC using Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the aminopyridine derivatives in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculation: Add the standardized inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a sterility control (broth only), a growth control (broth + inoculum), and a positive control antibiotic (e.g., Ciprofloxacin).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: MIC Values

Summarize the results in a clear table for easy comparison across different microbial strains.

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| AP-001 | 8 | >64 | 16 |

| AP-002 | >64 | 16 | >64 |

| Ciprofloxacin | 0.5 | 0.015 | N/A |

Part 3: Secondary Assays & Mechanism of Action Studies

Once primary hits are confirmed through dose-response studies (generating IC50 or EC50 values), secondary assays are employed to elucidate the mechanism of action (MoA).

Target Engagement: Kinase Inhibition Assays

Many aminopyridine derivatives function as kinase inhibitors. A common secondary assay is a direct enzyme inhibition assay to confirm engagement with a specific kinase target.

Authoritative Grounding: The principle of kinase inhibition often involves competition with ATP for the binding site on the enzyme. Assays are designed to measure the output of the kinase reaction, such as the phosphorylation of a substrate.

Protocol: ADP-Glo™ Kinase Assay (Promega)

This is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. Less ADP means more inhibition.

Step-by-Step Methodology:

-

Kinase Reaction: Set up a reaction in a 384-well plate containing the kinase of interest (e.g., EGFR, ABL1), its specific substrate, and ATP. Add the aminopyridine derivative at various concentrations.

-

Incubation: Allow the kinase reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

-

ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

-

Luminescence Measurement: Measure the luminescent signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus inversely proportional to kinase inhibition.

-

Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC50 value.

Visualizing the MoA: Kinase Inhibition

Caption: Mechanism of competitive kinase inhibition by an aminopyridine derivative.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

Aminopyridine derivatives have also been explored for their anti-inflammatory properties. A common method to assess this is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Protocol: Griess Assay for Nitrite Quantification

Step-by-Step Methodology:

-

Cell Culture: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of the aminopyridine derivatives for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce inflammation and NO production. Include a negative control (cells only), a vehicle control (cells + LPS + DMSO), and a positive control (e.g., L-NAME).

-

Incubation: Incubate for 24 hours.

-

Nitrite Measurement: Collect the cell supernatant. Add 100 µL of Griess reagent to 100 µL of supernatant.

-

Absorbance Reading: After 10 minutes, measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the vehicle control.

Part 4: Concluding Remarks and Future Directions

This guide has outlined a foundational screening cascade for novel aminopyridine derivatives, covering anticancer, antimicrobial, and anti-inflammatory activities. The protocols provided are robust, reproducible, and grounded in established scientific principles. The key to a successful drug discovery program lies not just in executing these assays, but in the intelligent design of the screening funnel and the rigorous interpretation of the resulting data. Promising lead candidates identified through this cascade should be advanced to further studies, including ADME-Tox profiling, in vivo efficacy models, and detailed structure-activity relationship (SAR) analysis to optimize their therapeutic potential.

References

6-(2-Fluorophenoxy)pyridin-3-amine: A Privileged Fragment for Modern Drug Discovery

An In-depth Technical Guide for Drug Discovery Researchers

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), the selection of high-quality starting points is paramount. An ideal fragment should be small, possess adequate complexity to inform structure-activity relationships (SAR), and contain chemical features that facilitate rapid and logical optimization. This guide introduces 6-(2-Fluorophenoxy)pyridin-3-amine, a fragment that embodies these principles. It combines the well-established pyridine scaffold, a privileged structure in medicinal chemistry, with strategic fluorination to offer a compelling entry point for diverse therapeutic targets.[1][2] We will dissect the fragment's structural and physicochemical properties, propose robust synthetic and derivatization strategies, and outline its application in screening and hit-to-lead campaigns. This document serves as a technical primer for researchers aiming to leverage this versatile core in their drug discovery programs.

Introduction: The Strategic Value of the 6-(2-Fluorophenoxy)pyridin-3-amine Core

Fragment-Based Drug Discovery (FBDD) has cemented its role as a powerful engine for lead generation. The core principle—identifying low-molecular-weight ligands that bind weakly but efficiently to a biological target—allows for the exploration of chemical space in a more targeted and effective manner than traditional high-throughput screening. The subsequent evolution of these fragments into potent leads is critically dependent on the quality of the initial hit.

The 6-(2-Fluorophenoxy)pyridin-3-amine fragment is a strategically designed starting point that merges three key concepts in modern medicinal chemistry:

-

The Privileged Pyridine Scaffold: The pyridine ring is one of the most ubiquitous heterocycles in approved pharmaceuticals.[2] Its presence can enhance aqueous solubility and bioavailability, and the nitrogen atom acts as a hydrogen bond acceptor, providing a critical interaction point with biological targets.[1] Pyridine and its derivatives are considered attractive scaffolds for building compound libraries with diverse biological activities.[3]

-

The Power of Fluorine: The incorporation of fluorine into drug candidates is a widely used strategy to modulate physicochemical and pharmacokinetic properties.[4] The small, highly electronegative fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through unique electronic interactions, and improve membrane permeation.[5][6]

-

Actionable Chemical Functionality: The primary amine at the 3-position of the pyridine ring serves as an ideal chemical handle. It is a hydrogen bond donor and provides a clear, synthetically tractable vector for fragment elaboration, allowing chemists to systematically "grow" the fragment into unoccupied pockets of a target's binding site.

This guide posits that the thoughtful combination of these features makes 6-(2-Fluorophenoxy)pyridin-3-amine a high-potential fragment for identifying novel chemical matter against a range of protein classes, particularly kinases, where phenoxy moieties are common binding motifs.[7]

Physicochemical and Structural Profile

A fragment's utility is defined by its physicochemical properties, which must adhere to the principles of FBDD, often summarized by the "Rule of Three" (MW ≤ 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3). 6-(2-Fluorophenoxy)pyridin-3-amine fits comfortably within these guidelines, positioning it as an excellent starting point for a discovery campaign.

| Property | Value | Significance in FBDD | Source |

| CAS Number | 243644-24-8 | Unique Identifier | [8] |

| Molecular Formula | C₁₁H₉FN₂O | Defines elemental composition | [9] |

| Molecular Weight | 204.2 g/mol | Excellent starting size for fragment elaboration | [8] |

| XlogP (predicted) | 2.1 | Optimal lipophilicity for ensuring ligand efficiency | [9] |

| Hydrogen Bond Donors | 1 (from -NH₂) | Provides a key interaction point and vector for growth | [9] |

| Hydrogen Bond Acceptors | 3 (pyridine N, ether O, F) | Multiple points for target interaction | [9] |

| Topological Polar Surface Area | 51.9 Ų | Contributes to favorable cell permeability and solubility | [10] |

Structural Analysis: Deconstructing the Fragment

-

3-Aminopyridine Core: This unit is the fragment's anchor. The pyridine nitrogen is a hydrogen bond acceptor, while the exocyclic amine at the 3-position is a crucial hydrogen bond donor.[11] Its meta-substitution pattern orients the phenoxy group and the amine in a specific spatial arrangement, which is key for defining initial binding interactions.

-

Ether Linkage: The phenoxy-ether bond provides rotational flexibility, allowing the fluorophenyl ring to adopt various conformations to fit a binding site. However, this flexibility is constrained by the steric and electronic influence of the adjacent ortho-fluorine.

-

2-Fluorophenoxy Moiety: The placement of fluorine at the ortho position is a deliberate design choice. The high electronegativity of fluorine creates a strong dipole and can influence the pKa of the aminopyridine core.[6] More importantly, the C-F bond is exceptionally strong, making the aromatic ring more resistant to oxidative metabolism (e.g., hydroxylation) by cytochrome P450 enzymes.[12] This can significantly improve the pharmacokinetic profile of derivative compounds during lead optimization.

Synthesis and Library Development

A key advantage of a fragment is its amenability to rapid and diverse chemical modification. The synthesis of the 6-(2-Fluorophenoxy)pyridin-3-amine core is straightforward, and the primary amine provides a reliable handle for library creation.

Proposed Synthetic Route

A common and efficient method for synthesizing such diaryl ethers is through a nucleophilic aromatic substitution (SNAᵣ) reaction.

-

Step 1: Halogenation. Start with commercially available 5-nitropyridin-2-ol. Chlorination using a standard reagent like phosphorus oxychloride (POCl₃) yields 2-chloro-5-nitropyridine.

-

Step 2: SNAᵣ Reaction. Couple 2-chloro-5-nitropyridine with 2-fluorophenol in the presence of a suitable base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent like DMF or DMSO. The electron-withdrawing nitro group activates the 2-position of the pyridine ring for nucleophilic attack by the phenoxide.

-

Step 3: Reduction. Reduce the nitro group to the primary amine using a standard reduction method, such as catalytic hydrogenation (H₂, Pd/C) or chemical reduction (e.g., iron powder in acetic acid or tin(II) chloride), to yield the final product, 6-(2-Fluorophenoxy)pyridin-3-amine.

Library Derivatization Strategy

The primary amine is the principal point for diversification. Standard amide or sulfonamide coupling reactions can be used to explore chemical space around this vector.

Caption: General workflow for synthesis and derivatization of the core fragment.

Application in Fragment Screening

The properties of 6-(2-Fluorophenoxy)pyridin-3-amine make it suitable for screening against various targets using biophysical methods designed to detect low-affinity interactions.

Recommended Screening Methods

-

Surface Plasmon Resonance (SPR): An optical technique that measures changes in mass on a sensor chip, allowing for real-time, label-free detection of binding events. It provides kinetic data (kₒₙ, kₒff) and affinity (Kₔ).

-

Thermal Shift Assay (TSA / DSF): Measures the change in a protein's melting temperature (Tₘ) upon ligand binding. It is a high-throughput and cost-effective primary screening method.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like saturation transfer difference (STD)-NMR or Carr-Purcell-Meiboom-Gill (CPMG) can detect binding and provide structural information about the binding epitope.

Experimental Protocol: Surface Plasmon Resonance (SPR) Screening

This protocol describes a typical primary screen to identify fragments that bind to a target protein immobilized on a sensor chip.

-

System & Reagents:

-

SPR instrument (e.g., Biacore, Carterra).

-

Sensor Chip (e.g., CM5, for amine coupling).

-

Target protein (>95% purity).

-

Fragment library containing 6-(2-Fluorophenoxy)pyridin-3-amine, dissolved in 100% DMSO.

-

Running buffer (e.g., HBS-EP+, pH 7.4).

-

Immobilization reagents (EDC, NHS, ethanolamine).

-

-

Procedure:

-

Target Immobilization: Covalently immobilize the target protein to the sensor chip surface via amine coupling to a density that will yield a theoretical Rₘₐₓ of ~100-150 RU for a small fragment. Create a reference flow cell (mock-coupled) to subtract nonspecific binding.

-

Fragment Preparation: Prepare a stock solution of the fragment (e.g., 10 mM in DMSO). Dilute into running buffer to the desired screening concentration (typically 100-500 µM), ensuring the final DMSO concentration is consistent and low (≤1%).

-

Screening Injection: Inject the fragment solution over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

-

Data Analysis: Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram. A positive "hit" is identified by a stable and concentration-dependent binding response that is significantly above the noise level of the assay.

-

Hit Validation: Confirmed hits should be re-tested from a fresh solid sample and analyzed for concentration-dependent binding to determine an estimated equilibrium dissociation constant (Kₔ).

-

Causality: SPR is chosen for its sensitivity to low-affinity interactions and its ability to provide real-time kinetic information. This helps triage initial hits and distinguish true binders from assay artifacts, a critical step for trustworthiness in FBDD.

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 6-(2-fluorophenoxy)pyridin-3-amine CAS#: 243644-24-8 [chemicalbook.com]

- 9. PubChemLite - 6-(2-fluorophenoxy)pyridin-3-amine (C11H9FN2O) [pubchemlite.lcsb.uni.lu]

- 10. 6-Fluoropyridin-2-amine | C5H5FN2 | CID 2761399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-Aminopyridine - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Exploratory Synthesis of 6-(Aryloxy)pyridin-3-amine Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-(aryloxy)pyridin-3-amine scaffold is a privileged structure in modern medicinal chemistry, serving as a core component in a multitude of biologically active agents, particularly kinase inhibitors.[1] Its value lies in the strategic positioning of a nucleophilic amine and a tunable aryloxy group on a pyridine core, which can engage in critical hydrogen bonding and hydrophobic interactions within protein binding sites.[1] This guide provides an in-depth exploration of the primary synthetic strategies for creating a diverse library of these analogs. We will dissect the key bond-forming reactions—the C-O ether linkage and the C-N amination—with a focus on the underlying mechanistic principles, the rationale behind experimental design, and field-proven protocols. This document is intended to serve as a practical and authoritative resource for scientists engaged in the discovery and development of novel therapeutics based on this versatile scaffold.

Strategic Overview: Retrosynthetic Analysis

The exploratory synthesis of 6-(aryloxy)pyridin-3-amine analogs hinges on the efficient and modular construction of two key bonds. A logical retrosynthetic analysis reveals two primary disconnection pathways, which form the basis of our synthetic strategy.

Primary Disconnections:

-

C(aryl)-O Bond: Disconnecting the ether linkage between the pyridine C6 position and the phenolic oxygen. This strategy utilizes a 6-halopyridin-3-amine and a substituted phenol as the key coupling partners.

-

C(pyridyl)-N Bond: Disconnecting the amine at the C3 position. This less common approach would involve the amination of a 6-(aryloxy)pyridin-3-halide precursor.

The first approach is generally preferred for library synthesis due to the commercial availability and reactivity of the key intermediate, 6-chloropyridin-3-amine.[2]

Caption: Retrosynthetic analysis of the target scaffold.

The starting 6-chloropyridin-3-amine is a highly valuable building block because the chlorine atom at the 6-position is activated towards nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This enhanced reactivity is due to the electron-withdrawing nature of the pyridine nitrogen atom, particularly at the ortho (2- and 6-) positions.[2]

Core Methodology I: C-O Bond Formation via Etherification

The formation of the diaryl ether linkage is the cornerstone of this synthesis. Two powerful, transition-metal-catalyzed methods dominate this field: the Ullmann condensation and the Buchwald-Hartwig C-O coupling.

Ullmann Condensation: The Classic Approach

The Ullmann condensation is a copper-promoted reaction for synthesizing aryl ethers from an aryl halide and a phenol.[3] While historically requiring harsh conditions (high temperatures, polar aprotic solvents, and stoichiometric copper), modern protocols have introduced soluble copper catalysts and ligands to improve efficiency and mildness.[3][4]

Causality & Rationale:

-

Catalyst: Copper(I) salts (e.g., CuI, CuBr) are typically used. The reaction is believed to proceed via the formation of a copper(I) phenoxide, which then reacts with the aryl halide.[3]

-

Base: A base such as K₂CO₃, Cs₂CO₃, or KOH is required to deprotonate the phenol, forming the active phenoxide nucleophile.[5]

-

Solvent: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are traditionally used to achieve the necessary reaction temperatures.[3]

-

Ligands: The addition of ligands like phenanthroline or diamines can stabilize the copper catalyst, improve solubility, and accelerate the reaction, often allowing for lower temperatures.[4]

Caption: Generalized workflow for Ullmann Condensation.

Experimental Protocol: Ullmann Ether Synthesis

-

Vessel Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add CuI (5-10 mol%), K₂CO₃ (2.0 equivalents), and the substituted phenol (1.2 equivalents).

-

Reagent Addition: Add 6-chloropyridin-3-amine (1.0 equivalent) to the flask, followed by anhydrous DMF or NMP as the solvent.

-

Reaction: Heat the reaction mixture to 150-180 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove insoluble copper salts.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig C-O Coupling: A Milder Alternative

The palladium-catalyzed Buchwald-Hartwig amination has been adapted for C-O bond formation, providing a more versatile and often milder route to diaryl ethers compared to the Ullmann reaction.[6][7] This methodology typically offers a broader substrate scope and greater functional group tolerance.

Causality & Rationale:

-

Catalyst System: The system consists of a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a specialized phosphine ligand. The ligand is critical for catalyst stability and activity.[8]

-

Ligand Choice: Sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald (e.g., XPhos, BrettPhos) or Hartwig groups, are essential.[8][9] They facilitate the rate-limiting oxidative addition and subsequent reductive elimination steps in the catalytic cycle.[9]

-

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is common for C-N coupling, while milder bases like Cs₂CO₃ are often effective for C-O coupling.[2]

-

Solvent: Anhydrous, non-protic solvents like toluene or dioxane are standard.[2]

| Parameter | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |

| Metal Catalyst | Copper (CuI, Cu₂O) | Palladium (Pd₂(dba)₃, Pd(OAc)₂) |

| Typical Ligand | Phenanthroline, Diamines | Bulky Phosphines (XPhos, DPEPhos) |

| Base | K₂CO₃, Cs₂CO₃ | Cs₂CO₃, K₃PO₄ |

| Temperature | High (150-210 °C)[3] | Moderate (80-110 °C) |

| Substrate Scope | Good, but can be limited by sterics | Broad, high functional group tolerance |

| Reference | [3][4] | [6][7] |

| Table 1: Comparison of Ullmann and Buchwald-Hartwig Etherification Reactions. |

Core Methodology II: Palladium-Catalyzed C-N Coupling

While the primary amine at the 3-position is often present in the starting material, the Buchwald-Hartwig amination is the premier method for synthesizing aryl amines and is indispensable for creating analogs where this amine is further substituted.[10] Understanding its mechanism is crucial for troubleshooting and optimization.

The Buchwald-Hartwig Catalytic Cycle: The reaction proceeds through a well-defined catalytic cycle involving a Pd(0)/Pd(II) couple.[10]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex.

-

Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: This is the product-forming step. The C-N bond is formed as the arylamine product is eliminated, regenerating the active Pd(0) catalyst.[10]

Caption: The catalytic cycle of the Buchwald-Hartwig Amination.

Experimental Protocol: Buchwald-Hartwig Amination of 6-Chloropyridin-3-amine